molecular formula C17H14N2O3 B13869780 5-Hydroxy-3-methyl-2-(3-phenoxyphenyl)pyrimidin-4-one

5-Hydroxy-3-methyl-2-(3-phenoxyphenyl)pyrimidin-4-one

Cat. No.: B13869780
M. Wt: 294.30 g/mol
InChI Key: OMZDYGTZUBRJEF-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methyl-2-(3-phenoxyphenyl)pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methyl-2-(3-phenoxyphenyl)pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound, which is then cyclized to yield the desired pyrimidinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methyl-2-(3-phenoxyphenyl)pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a dihydropyrimidine compound. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

5-Hydroxy-3-methyl-2-(3-phenoxyphenyl)pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyl-2-(3-phenoxyphenyl)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Piritrexim: A synthetic antifolate with similar structural features and biological activities.

    Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.

    Dilmapimod: A pyridopyrimidine with potential activity against rheumatoid arthritis.

Uniqueness

5-Hydroxy-3-methyl-2-(3-phenoxyphenyl)pyrimidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenoxyphenyl group and hydroxyl functionality contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

5-hydroxy-3-methyl-2-(3-phenoxyphenyl)pyrimidin-4-one

InChI

InChI=1S/C17H14N2O3/c1-19-16(18-11-15(20)17(19)21)12-6-5-9-14(10-12)22-13-7-3-2-4-8-13/h2-11,20H,1H3

InChI Key

OMZDYGTZUBRJEF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=C(C1=O)O)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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